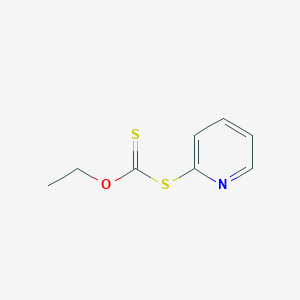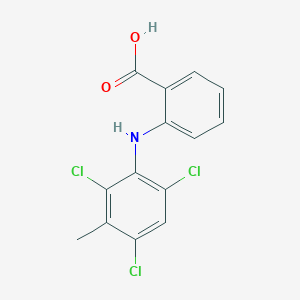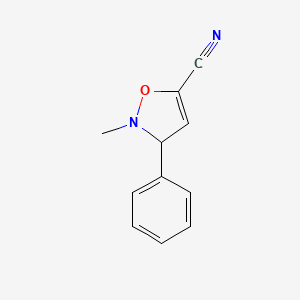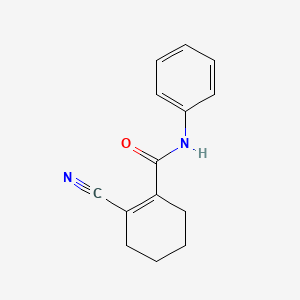
O-Ethyl S-pyridin-2-yl carbonodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Ethyl S-pyridin-2-yl carbonodithioate is a chemical compound known for its unique structure and reactivity It belongs to the class of carbonodithioates, which are characterized by the presence of a carbonodithioate group (C=S) attached to an ethyl group and a pyridin-2-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-Ethyl S-pyridin-2-yl carbonodithioate typically involves the reaction of pyridin-2-thiol with ethyl chloroformate. The reaction is carried out under mild conditions, often at room temperature, in the presence of a base such as triethylamine. The general reaction scheme is as follows:
Pyridin-2-thiol+Ethyl chloroformate→O-Ethyl S-pyridin-2-yl carbonodithioate
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis can be scaled up using standard organic synthesis techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
O-Ethyl S-pyridin-2-yl carbonodithioate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the ethyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or thioethers.
Hydrolysis: In the presence of water or aqueous acids, it can hydrolyze to form pyridin-2-thiol and ethyl alcohol.
Common Reagents and Conditions
Nucleophiles: Such as amines, alcohols, and thiols.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Acids and Bases: For hydrolysis reactions, common acids like hydrochloric acid and bases like sodium hydroxide are used.
Major Products
The major products formed from these reactions include substituted pyridin-2-yl carbonodithioates, sulfoxides, sulfones, thiols, and thioethers.
Wissenschaftliche Forschungsanwendungen
O-Ethyl S-pyridin-2-yl carbonodithioate has several applications in scientific research:
Chemistry: It is used as a reagent for the protection of amino groups in organic synthesis.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfur-containing compounds.
Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of O-Ethyl S-pyridin-2-yl carbonodithioate involves its reactivity with nucleophiles and electrophiles. The carbonodithioate group (C=S) is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of new compounds. This reactivity is exploited in organic synthesis for the protection and deprotection of functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- O-Methyl S-pyridin-2-yl carbonodithioate
- O-Propyl S-pyridin-2-yl carbonodithioate
- O-Butyl S-pyridin-2-yl carbonodithioate
Uniqueness
O-Ethyl S-pyridin-2-yl carbonodithioate is unique due to its specific ethyl group, which imparts distinct reactivity and solubility properties compared to its analogs. The ethyl group provides a balance between steric hindrance and reactivity, making it a versatile reagent in organic synthesis.
Eigenschaften
CAS-Nummer |
87234-26-2 |
|---|---|
Molekularformel |
C8H9NOS2 |
Molekulargewicht |
199.3 g/mol |
IUPAC-Name |
O-ethyl pyridin-2-ylsulfanylmethanethioate |
InChI |
InChI=1S/C8H9NOS2/c1-2-10-8(11)12-7-5-3-4-6-9-7/h3-6H,2H2,1H3 |
InChI-Schlüssel |
OVPFFMSXVZIHEG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=S)SC1=CC=CC=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,8-Diazabicyclo[6.5.3]hexadecane](/img/structure/B14404382.png)
![({[(2,6-Dichloro-3-nitrophenyl)methylidene]amino}oxy)acetic acid](/img/structure/B14404385.png)




![1,1'-[(3-Chloropropane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14404434.png)





![[(Methanesulfonyl)methanesulfonyl]ethene](/img/structure/B14404469.png)
![7-(4-Chlorophenoxy)-6-phenyl-5-thia-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B14404474.png)
